9'-Bromo-1-methyl-2'-(naphthalen-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-BROMO-1’-METHYL-2-(NAPHTHALEN-2-YL)-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a bromine atom, a naphthalene group, and a pyrazolo[1,5-c][1,3]oxazine moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-BROMO-1’-METHYL-2-(NAPHTHALEN-2-YL)-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a brominated precursor reacts with a boronic acid derivative under palladium catalysis . The reaction conditions often involve the use of solvents like toluene or DMF, and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazolo[1,5-c][1,3]oxazine moiety is particularly interesting for its potential biological activity.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 9-BROMO-1’-METHYL-2-(NAPHTHALEN-2-YL)-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Diphenyl-anthracene derivatives
- 9-Anthracene-spirobenzofluorene derivatives
- 2-Methyl-9,10-di(naphthalen-2-yl)anthracene
Uniqueness
What sets 9-BROMO-1’-METHYL-2-(NAPHTHALEN-2-YL)-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] apart is its spiro linkage and the combination of functional groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H24BrN3O |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
9-bromo-1'-methyl-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C25H24BrN3O/c1-28-12-10-25(11-13-28)29-23(21-15-20(26)8-9-24(21)30-25)16-22(27-29)19-7-6-17-4-2-3-5-18(17)14-19/h2-9,14-15,23H,10-13,16H2,1H3 |
InChI Key |
TVUYDYPAMRGARW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.